molecular formula C12H15NO2 B13254782 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13254782
M. Wt: 205.25 g/mol
InChI Key: FOMXHNSRSALCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a complex structure that includes both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves multiple steps. One common method involves the reaction of 1-tetralone with 2-aminoethanol under specific conditions to introduce the aminoethoxy group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(2-aminoethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H15NO2/c13-6-7-15-10-4-5-11-9(8-10)2-1-3-12(11)14/h4-5,8H,1-3,6-7,13H2

InChI Key

FOMXHNSRSALCOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCN)C(=O)C1

Origin of Product

United States

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